molecular formula C16H16N2O B2673695 3-(9H-fluoren-9-yl)-1,1-dimethylurea CAS No. 446277-40-3

3-(9H-fluoren-9-yl)-1,1-dimethylurea

Cat. No. B2673695
CAS RN: 446277-40-3
M. Wt: 252.317
InChI Key: TYAUOGRXDRZGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorene derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceuticals and other biologically active compounds . They typically have a fluorene core structure, which is a polycyclic aromatic hydrocarbon composed of naphthalene and cyclopentene rings .


Synthesis Analysis

While the specific synthesis process for “3-(9H-fluoren-9-yl)-1,1-dimethylurea” is not available, fluorene derivatives are often synthesized through various organic reactions, including chloroacetylation and reactions with various aryl/heteroaryl aldehydes .


Molecular Structure Analysis

The molecular structure of fluorene derivatives generally consists of a fluorene core, which is a three-ring structure, with various functional groups attached . The specific structure of “3-(9H-fluoren-9-yl)-1,1-dimethylurea” would likely include a fluorene core with a urea group attached, but without specific information, this is speculative.


Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, depending on the functional groups present . They can participate in oxidation reactions, substitution reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives depend on their specific structure . They often have high melting points and are typically solid at room temperature .

Scientific Research Applications

Reactivity in Organometallic Chemistry

The reactivity of amorphous [YMe 3 ] n with 9-fluorenone in the field of organometallic chemistry has been studied, revealing significant insights into metal-organic interactions. A study found that the reaction of [YMe 3 ] n with 9-fluorenone led to the formation of homoleptic alkoxide [Y(OC 14 H 11 ) 3 ] x with high methyl group transfer economy via 1,2-addition reaction (Dietrich, Meermann, Törnroos, & Anwander, 2006).

Electroluminescent Materials

Studies in the field of materials science have shown the potential of fluorene derivatives in the development of electroluminescent materials. For instance, novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized, displaying significant promise for use in device fabrication due to their high external quantum efficiencies (Huang, Wu, Wang, Yang, & Cao, 2004).

Phosphorescent Materials for OLEDs

Further research in materials science has explored the use of fluorene derivatives in organic light-emitting diodes (OLEDs). One study focused on homoleptic cyclometalated iridium complexes with fluorene derivatives, finding their application in producing highly efficient red phosphorescence, ideal for OLEDs (Tsuboyama, Iwawaki, Furugori, Mukaide, Kamatani, Igawa, Moriyama, Miura, Takiguchi, Okada, Hoshino, & Ueno, 2003).

Synthesis of Fluorescence Probes

In the realm of chemical synthesis, fluorene derivatives have been employed in the creation of fluorescence probes. For example, the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes has been accomplished, with these compounds showing promise as fluorescence probes for femtosecond solvation dynamics (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).

Fluorescent Sensing Applications

Fluorene derivatives have also found use in fluorescent sensing applications. One study demonstrated the synthesis of a lanthanide-organic framework based on fluorene, which showed high efficiency and selectivity in detecting a variety of cations and anions, marking it as a useful tool in environmental and chemical sensing (Li, Zhou, Bai, & Xing, 2020).

Photoreactions and Photochromism

Investigations into the photoreactions and photochromism of fluorene derivatives have been conducted, revealing their potential in developing novel photoresponsive materials. For instance, the photoreactions of photochromic fluorene derivatives have been studied, showing changes in color upon irradiation, which is reversible upon exposure to white light (Heller & Jenkins, 1984).

Mechanism of Action

The mechanism of action of fluorene derivatives can vary widely depending on the specific compound and its biological target . Some fluorene derivatives have been studied for their antimicrobial and anticancer activities .

Safety and Hazards

Fluorene derivatives can pose various safety hazards, depending on their specific structure and properties . They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

3-(9H-fluoren-9-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-18(2)16(19)17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAUOGRXDRZGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.